N-(4-Fluorophenyl)succinimide

Übersicht

Beschreibung

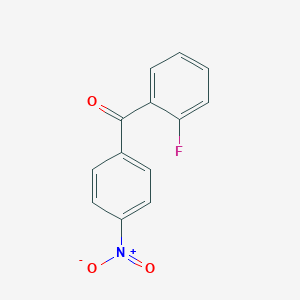

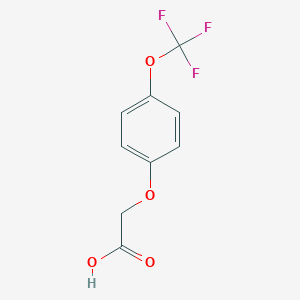

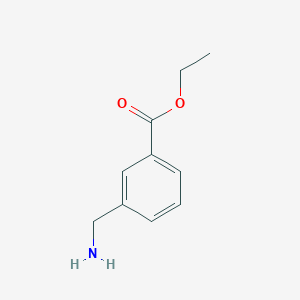

“N-(4-Fluorophenyl)succinimide” is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 . It is used for research purposes .

Synthesis Analysis

The synthesis of N-substituted phenyl cyclic imides, which includes compounds like “N-(4-Fluorophenyl)succinimide”, involves the reaction between succinic, glutaric anhydride, and primary aromatic amines in the presence of benzene and acetyl chloride .Molecular Structure Analysis

The molecular structure of “N-(4-Fluorophenyl)succinimide” consists of a pyrrolidine-2,5-dione (succinimide) ring attached to a 4-fluorophenyl group . The InChI string representation of the molecule isInChI=1S/C10H8FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 . Physical And Chemical Properties Analysis

“N-(4-Fluorophenyl)succinimide” is a solid compound . It has a predicted melting point of 151.06°C and a predicted boiling point of approximately 420.4°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm³ and a predicted refractive index of n20D 1.58 .Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Specific Scientific Field

Summary of the Application

Succinimides, including N-phenyl-, N-phenylalkyl, and N-arylsuccinimides, have been studied for their antifungal potency .

Methods of Application or Experimental Procedures

These succinimides were prepared with high enantioselectivity by biotransformation of maleimides with Aspergillus fumigatus. This procedure was performed using the whole-cell fungal bioconversion methodology .

Results or Outcomes

The chiral succinimides showed higher antifungal activity than the corresponding racemic ones. The differences in activity were established by statistical methods .

Synthesis and Biological Activity

Specific Scientific Field

Organic Chemistry and Pharmacology

Summary of the Application

Succinimides have been synthesized and studied for their biological activity, including anxiolytic, antidepressant effects, and the ability to inhibit protein synthesis and human enzymes .

Methods of Application or Experimental Procedures

Succinimides can be synthesized from succinic acid using SOCl2 in dry acetone with acetic anhydride .

Results or Outcomes

Substituted succinimides have shown a diversity of biological activities, making them valuable as pharmaceutical candidates .

Antimicrobial Applications

Summary of the Application

Chiral succinimides, including N-phenyl-, N-phenylalkyl, and N-arylsuccinimides, have demonstrated antimicrobial activity. They have shown potent in vitro antibacterial activity against antibiotic-resistant human pathogens such as methicillin-resistant Staphylococcus aureus .

Results or Outcomes

The chiral succinimides showed higher antimicrobial activity than the corresponding racemic ones. The differences in activity were established by statistical methods .

Fluorination Agent

Specific Scientific Field

Summary of the Application

N-fluorosuccinimide could potentially be used as a fluorinating agent in electrophilic/radical fluorination .

Methods of Application or Experimental Procedures

The synthesis of N-fluorosuccinimide could potentially be achieved by treating iodinesuccinimide with silver fluoride to exchange the halogen .

Results or Outcomes

While the synthesis of N-fluorosuccinimide has not been confirmed, it is speculated that it could be used as a fluorinating agent .

Crosslinking Primary Amines

Specific Scientific Field

Summary of the Application

Succinimides, including N-hydroxysuccinimide esters, are used as amine-reactive chemical groups in biomolecular probes for labeling and crosslinking primary amines .

Methods of Application or Experimental Procedures

The succinimides are used to react with primary amines in proteins to form stable amide bonds .

Results or Outcomes

The use of succinimides in this application allows for the stable labeling and crosslinking of proteins, which is useful in various biological applications .

Antidepressant and Anxiolytic Applications

Summary of the Application

Succinimides have demonstrated to be core structural units with interesting biological activities. They have shown anxiolytic and antidepressant effects .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted .

Results or Outcomes

Succinimides have shown promising results in the treatment of anxiety and depression, making them valuable as pharmaceutical candidates .

Protein Modification

Summary of the Application

Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein. This modification can be particularly detrimental to the efficacy of therapeutic monoclonal antibodies .

Results or Outcomes

The modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can alter the efficacy of the molecule .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUVZBSQFHOETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350009 | |

| Record name | N-(4-Fluorophenyl)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorophenyl)succinimide | |

CAS RN |

60693-37-0 | |

| Record name | N-(4-Fluorophenyl)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.